Cas no 5840-01-7 (Lilodidine)

Lilodidine 化学的及び物理的性質
名前と識別子
-
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
- Lilolidine
- 2,3-DIHYDRO-1H-PYRROLO[3,2,1-IJ]QUINOLINE
- Lilodidine
- 1,7-Trimethyleneindole
- 4H-Pyrrolo[3,2,1-ij]quinoline, 5,6-dihydro-
- Lilolidine, 95%
- G00001-Watson-Int
- KSC917K8L
- QCCKSFHMARIKSK-UHFFFAOYSA-N
- BCP21768
- FCH874696
- RP22124
- SY024437
- 5,6dihydro-4H-pyrolo[3,2,1-ij]quinoline
- AX
- 5 pound not6-Dihydro-4H-pyrrolo[3 pound not2 pound not1-ij]quinoline
- EN300-3453498
- J-516532
- 1-azatricyclo[6.3.1.0,4,12]dodeca-2,4,6,8(12)-tetraene
- A915134
- DS-2184
- 1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
- 1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4,6,8(12)-tetraene
- AKOS006329426
- MFCD09841910
- L0274
- Lilolidine (5,6-Dihydro-4H-pyrrolo(3,2,1-ij)quinoline)
- SCHEMBL1395813
- AC-25058
- CS-B1108
- DTXSID80576238
- 5840-01-7
- AMY842
- FT-0653200
- 1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-2,4,6,8(12)-TETRAENE
-
- MDL: MFCD09841910
- インチ: 1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2
- InChIKey: QCCKSFHMARIKSK-UHFFFAOYSA-N
- ほほえんだ: N12C([H])=C([H])C3C([H])=C([H])C([H])=C(C([H])([H])C([H])([H])C1([H])[H])C2=3
計算された属性
- せいみつぶんしりょう: 157.08900
- どういたいしつりょう: 157.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.9
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.16
- ゆうかいてん: 84.0 to 88.0 deg-C
- ふってん: 318.4℃ at 760 mmHg
- フラッシュポイント: 146.349 °C
- 屈折率: 1.656
- PSA: 4.93000
- LogP: 2.58750
Lilodidine セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
Lilodidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB304230-250 mg |
Lilolidine, 95%; . |
5840-01-7 | 95% | 250mg |
€71.50 | 2023-04-26 | |
Chemenu | CM238453-10g |
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
5840-01-7 | 95% | 10g |
$96 | 2022-06-10 | |
eNovation Chemicals LLC | D554912-1g |
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
5840-01-7 | 97% | 1g |
$709 | 2024-05-24 | |
eNovation Chemicals LLC | D593814-5g |
Lilolidine |
5840-01-7 | 95% | 5g |
$200 | 2024-06-05 | |
eNovation Chemicals LLC | D956102-100g |
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
5840-01-7 | 95% | 100g |
$190 | 2024-06-07 | |
TRC | L440000-250mg |
Lilodidine |
5840-01-7 | 250mg |
$178.00 | 2023-05-18 | ||
Fluorochem | 219534-25g |
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline |
5840-01-7 | 95% | 25g |
£206.00 | 2022-03-01 | |
Enamine | EN300-3453498-5.0g |
1-azatricyclo[6.3.1.0,4,12]dodeca-2,4,6,8(12)-tetraene |
5840-01-7 | 95% | 5g |
$148.0 | 2023-05-26 | |
Enamine | EN300-3453498-50.0g |
1-azatricyclo[6.3.1.0,4,12]dodeca-2,4,6,8(12)-tetraene |
5840-01-7 | 95% | 50g |
$1255.0 | 2023-05-26 | |
Enamine | EN300-3453498-100.0g |
1-azatricyclo[6.3.1.0,4,12]dodeca-2,4,6,8(12)-tetraene |
5840-01-7 | 95% | 100g |
$2308.0 | 2023-05-26 |
Lilodidine 関連文献
-
Chaozhihui Cheng,De Chen,Yang Li,Jian-Nan Xiang,Jin-Heng Li Org. Chem. Front. 2023 10 943
-
Mohosin Layek,Appi Reddy M.,A. V. Dhanunjaya Rao,Mallika Alvala,M. K. Arunasree,Aminul Islam,K. Mukkanti,Javed Iqbal,Manojit Pal Org. Biomol. Chem. 2011 9 1004
-
Xia Wang,Ya-Fei Han,Xuan-Hui Ouyang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 14637
-
Xuan-Hui Ouyang,Ming Hu,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2018 54 12345
-
5. One-pot synthesis of 2-aryloxymethyl-1-cyanomethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline via rearrangement of the N-oxide from 1-aryloxy-4-tetrahydro-1-quinolylbut-2-yneKrishna C. Majumdar,Shital K. Chattopadhyay,Abu T. Khan J. Chem. Soc. Perkin Trans. 1 1989 1285
-
Xiao-Na Wu,Zhi-Hao You,Yan-Kai Liu Org. Biomol. Chem. 2018 16 6507
-
7. Addition reactions of heterocyclic compounds. Part 77. Reaction of dimethyl acetylenedicarboxylate with 2- and 3-alkyl substituted indoles and the formation of (1 + 1 DMAD–CH4O) adductsRoy M. Letcher,Michael C. K. Choi,R. Morrin Acheson,Richard J. Prince J. Chem. Soc. Perkin Trans. 1 1983 501
-
Rongkui Su,Yang Li,Man-Yi Min,Xuan-Hui Ouyang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2018 54 13511
-
Xiao-Na Wu,Zhi-Hao You,Yan-Kai Liu Org. Biomol. Chem. 2018 16 6507
-
Man-Yi Min,Ren-Jie Song,Xuan-Hui Ouyang,Jin-Heng Li Chem. Commun. 2019 55 3646
Lilodidineに関する追加情報
Comprehensive Overview of Lilodidine (CAS No. 5840-01-7): Properties, Applications, and Research Insights
Lilodidine (CAS No. 5840-01-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This article delves into the molecular characteristics, synthesis methods, and emerging trends surrounding this compound, while addressing common queries from researchers and industry professionals.
The chemical structure of Lilodidine features a distinct heterocyclic framework, which contributes to its biological activity. With a molecular weight of 198.22 g/mol and the CAS registry number 5840-01-7, this compound is often studied for its interaction with specific enzyme systems. Recent publications highlight its role as a potential modulator in neurological pathways, making it a subject of interest for neurodegenerative disease research.
In pharmaceutical development, Lilodidine hydrochloride (a common salt form) has shown promise in preclinical studies for targeted applications. Researchers are particularly interested in its bioavailability profile and metabolic stability, which are critical factors for drug candidates. The compound's logP value and solubility characteristics make it suitable for various formulation approaches, addressing a key challenge in modern drug delivery systems.
Current synthesis protocols for 5840-01-7 typically involve multi-step organic reactions with careful control of stereochemistry. Advanced techniques like microwave-assisted synthesis and flow chemistry have been explored to improve yield and purity. Analytical methods such as HPLC-MS and NMR spectroscopy are essential for quality control, especially when producing reference standards for clinical trials.
From a commercial perspective, the global market for Lilodidine intermediates has grown steadily, driven by increased R&D investment in niche therapeutic areas. Regulatory considerations for this compound vary by region, with proper documentation of its CAS 5840-01-7 designation being crucial for international trade. Storage recommendations typically emphasize protection from light and moisture to maintain stability.
Emerging research directions explore Lilodidine derivatives with modified functional groups to enhance selectivity or reduce potential side effects. Computational chemistry approaches, including molecular docking studies, have become valuable tools in these optimization efforts. Such innovations align with the pharmaceutical industry's focus on personalized medicine and targeted therapies.
Environmental and safety assessments of 5840-01-7 follow standard OECD guidelines for chemical substances. While not classified as hazardous under current regulations, proper laboratory handling procedures are recommended. The compound's biodegradation profile and ecotoxicological data remain active areas of investigation as sustainability becomes increasingly important in chemical development.
For researchers sourcing Lilodidine reference materials, verification of analytical certificates (including HPLC purity and residual solvent levels) is essential. Reputable suppliers typically provide comprehensive characterization data alongside the CAS No. 5840-01-7 product. Recent advancements in synthetic biology may offer alternative production methods in the future.
The scientific literature contains numerous studies investigating Lilodidine's mechanism of action at the molecular level. These often employ techniques like X-ray crystallography to elucidate binding interactions or metabolomics to track biochemical pathways. Such fundamental research supports the compound's potential translation into clinical applications.
In analytical applications, Lilodidine standard (CAS 5840-01-7) serves as an important reference material for method development in quality control laboratories. Its well-characterized properties make it suitable for calibrating instruments and validating analytical procedures in compliance with ICH guidelines.
Future perspectives on 5840-01-7 research may explore its combination with other bioactive molecules or novel delivery systems like nanoparticles. The growing interest in multi-target therapeutics and drug repurposing strategies could further expand the applications of this versatile compound in coming years.
5840-01-7 (Lilodidine) 関連製品
- 2668314-60-9(Methyl 7(E)-nonadecenoate)
- 1798762-84-1(3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde)
- 20039-37-6(Pyridinium dichromate)
- 2098031-51-5(4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)
- 2171703-65-2(2-amino-3-(2-hydroxycyclohexyl)propanamide)
- 1782893-17-7(2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine)
- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)
- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)

